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These application notes provide a comprehensive overview and detailed protocols for the use
of Nct-503, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), in various
xenograft mouse models. Nct-503 serves as a valuable tool for investigating the role of the
serine biosynthesis pathway in cancer progression and for preclinical evaluation of PHGDH-
targeted therapies.

Introduction to Nct-503

Nct-503 is a potent and selective, non-competitive inhibitor of PHGDH, the rate-limiting enzyme
in the de novo serine synthesis pathway.[1][2] By inhibiting PHGDH, Nct-503 blocks the
conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby depleting
downstream metabolites crucial for cell proliferation, including serine and its derivatives
required for nucleotide synthesis and one-carbon metabolism.[1][3] Nct-503 has demonstrated
anti-tumor activity in various cancer models, particularly those with high PHGDH expression.[3]
[4] Recent studies also suggest that Nct-503 may have off-target effects, such as rerouting
glucose-derived carbons into the TCA cycle, which could contribute to its anti-cancer efficacy.

[4]115]

Quantitative Data Summary
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The following tables summarize the in vitro and in vivo efficacy of Nct-503 across different
cancer cell lines and xenograft models.

Table 1: In Vitro Efficacy of Nct-503

Cell Line

Cancer Type

PHGDH
Expression

IC50 Value
(uM)

Reference

MDA-MB-468

Breast Cancer

High

~2.5

[1]

A549

Non-Small Cell

Not Specified

16.44 (for 72h

[6]

Lung Cancer treatment)

Not Specified

(Significant
BE(2)-C Neuroblastoma High reduction in [4]
viability at 10

HM)

Not Specified

(Significant
Kelly Neuroblastoma High reduction in [4]
viability at 10

HM)

Not Specified

(Significant
SH-EP Neuroblastoma Low reduction in [4]
viability at 10

HM)

Not Specified

(Significant
SK-N-AS Neuroblastoma Low reduction in [4]
viability at 10

M)

Table 2: In Vivo Efficacy of Nct-503 in Xenograft Models
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Nct-503
Cancer . Mouse Dose and Key
Cell Line . o T Reference
Type Strain Administrat  Findings
ion
Reduced
MDA-MB-468 tumor growth
Breast 40 mg/kg, i
(PHGDH- NOD.SCID ) and weight; [31[7]
Cancer daily, IP )
dependent) increased
necrosis.
No significant
MDA-MB-231
Breast 40 mg/kg, effect on
(PHGDH- NOD.SCID _ [31[7]
Cancer } daily, IP tumor growth
independent) )
or weight.
Significantly
Renal Cell HIF20-KO- N 40 mg/kg,
) Not Specified ] suppressed [8]
Carcinoma SU-R-786-0 daily, IP
tumor growth.
Co-
administratio
Non-Small n with PKM2-
Cell Lung A549 Not Specified  Not Specified  IN-1 [6]
Cancer significantly
inhibited
tumor growth.
. Initially
Patient-
Neuroblasto ] N N reduced
derived Not Specified  Not Specified [4]
ma tumor
xenograft
volumes.

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of Nct-503.
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Caption: Mechanism of action of Nct-503 in inhibiting the serine synthesis pathway.
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Caption: General experimental workflow for using Nct-503 in xenograft mouse models.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of Nct-503 in a Subcutaneous Xenograft Model
1. Cell Culture and Animal Model

o Cell Lines: Select appropriate cancer cell lines with known PHGDH expression levels (e.qg.,
PHGDH-high MDA-MB-468 and PHGDH-low MDA-MB-231 for breast cancer models).
Culture cells in recommended media and conditions.

e Animal Strain: Utilize immunodeficient mice such as NOD.SCID or athymic nude mice, which
are suitable for hosting human tumor xenografts. House animals in a pathogen-free
environment.

2. Xenograft Implantation
e Harvest cultured cancer cells during their exponential growth phase.
¢ Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

e Subcutaneously inject the cell suspension (typically 1 x 1076 to 1 x 1077 cells in 100-200 pL)
into the flank of each mouse.

3. Tumor Growth Monitoring

» Allow tumors to establish and reach a palpable size (e.g., 100-200 mms).

e Measure tumor dimensions (length and width) with calipers every 2-3 days.

¢ Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.

e Randomize mice into treatment and control groups once tumors reach the desired size.

4. Nct-503 Formulation and Administration
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e Formulation 1: Dissolve Nct-503 in a vehicle of 5% ethanol, 35% PEG300, and 60% of an
agueous 30% hydroxypropyl-B-cyclodextrin solution.[8][9]

o Formulation 2: Prepare a working solution by adding 50 pL of a 20 mg/mL Nct-503 stock in
ethanol to 400 uL PEG300, followed by 50 puL Tween80 and 500 pL ddH20.[1]

o Administration: Administer Nct-503 intraperitoneally (IP) at a dose of 40 mg/kg daily.[3][8]
Adjust the injection volume based on the mouse's body weight, ensuring it does not exceed
150 pL.[8]

5. Endpoint Analysis

o Continue treatment for the duration of the study (e.g., 24 days).[3]

e Monitor animal body weight and overall health throughout the experiment.
o At the end of the study, euthanize the mice and excise the tumors.

o Measure the final tumor weight and volume.

» Perform downstream analyses such as immunohistochemistry for proliferation markers (e.g.,
Ki67) and necrosis, or metabolomic analysis to confirm target engagement.[3][8]

Protocol 2: Pharmacodynamic Analysis of Nct-503 in Xenograft Tumors

1. Study Design

o Establish xenografts as described in Protocol 1.

e Once tumors are established, administer a single dose of Nct-503 (40 mg/kg, IP) or vehicle.
2. Isotope Tracing

o At a specified time post-Nct-503 administration, infuse the mice with a stable isotope-labeled
nutrient, such as U-13C-glucose.[3]

3. Sample Collection and Processing
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e At the end of the infusion period, euthanize the mice and rapidly excise the tumors.
e Immediately freeze the tumor tissue in liquid nitrogen to quench metabolic activity.

o Extract metabolites from the frozen tumor tissue using appropriate solvent systems.
4. Metabolomic Analysis

» Analyze the metabolite extracts using techniques such as liquid chromatography-mass
spectrometry (LC-MS) to measure the incorporation of the stable isotope into serine and
other relevant metabolites.[3]

e Areduction in the fraction of M+3 serine (derived from 3C-glucose) in Nct-503-treated
tumors compared to vehicle-treated tumors indicates target engagement.[3]

Disclaimer: These protocols are intended as a guide. Researchers should optimize
experimental conditions based on their specific cell lines, animal models, and research
objectives. All animal experiments must be conducted in accordance with institutional and
national guidelines for the care and use of laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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